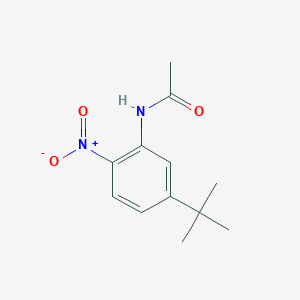

N-{5-tert-butyl-2-nitrophenyl}acetamide

CAS No.:

Cat. No.: VC1547772

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O3 |

|---|---|

| Molecular Weight | 236.27g/mol |

| IUPAC Name | N-(5-tert-butyl-2-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C12H16N2O3/c1-8(15)13-10-7-9(12(2,3)4)5-6-11(10)14(16)17/h5-7H,1-4H3,(H,13,15) |

| Standard InChI Key | OVGNFIPGHWFLOX-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(C=CC(=C1)C(C)(C)C)[N+](=O)[O-] |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)C(C)(C)C)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

N-{5-tert-butyl-2-nitrophenyl}acetamide consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring that is further substituted with a tert-butyl group at position 5 and a nitro group at position 2. This arrangement of functional groups creates a molecule with interesting chemical and biological properties.

Structural Features

The compound features three key functional groups:

-

An acetamide group (-NHCOCH₃), which can participate in hydrogen bonding and contributes to potential biological activities

-

A tert-butyl group at position 5, which enhances lipophilicity and provides steric bulk

-

A nitro group (-NO₂) at position 2, which is electron-withdrawing and can participate in various chemical reactions

Physical and Chemical Properties

Based on its structural similarity to related compounds, N-{5-tert-butyl-2-nitrophenyl}acetamide likely possesses the following properties:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Physical Appearance | Yellow to orange crystalline solid |

| Solubility | Likely soluble in organic solvents like acetone, ethanol, and DMSO; poorly soluble in water |

| Melting Point | Estimated 120-150°C |

| LogP | Estimated 2.5-3.5 (indicating moderate lipophilicity) |

The presence of the tert-butyl group significantly enhances the compound's lipophilicity, which can influence its pharmacokinetic properties, including absorption and distribution in biological systems.

Synthesis Methods

General Synthesis Approaches

The synthesis of N-{5-tert-butyl-2-nitrophenyl}acetamide can be approached through several methods, building on established protocols for similar compounds.

Acetylation of 5-tert-butyl-2-nitroaniline

One potential synthetic route would involve the acetylation of 5-tert-butyl-2-nitroaniline, a structurally related compound mentioned in the literature. This approach typically employs acetic anhydride or acetyl chloride as acetylating agents.

The reaction could proceed as follows:

-

5-tert-butyl-2-nitroaniline reacts with acetic anhydride

-

The amino group (-NH₂) undergoes nucleophilic attack on the carbonyl carbon

-

Formation of the amide bond and elimination of acetic acid

Catalyst-Mediated Synthesis

Recent advances in amide synthesis have employed various catalysts to improve yields and reaction conditions. Copper-based catalysts, such as Cu(OTf)₂, have shown excellent efficiency in promoting amide formation reactions .

For instance, Cu(OTf)₂ has been used as an efficient catalyst for the synthesis of N-tert-butyl amides via the reaction of nitriles with di-tert-butyl dicarbonate under solvent-free conditions at room temperature . While this specific method focuses on a different class of N-tert-butyl amides, the principles could be adapted for the synthesis of our target compound with appropriate modifications.

| Catalyst | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|

| Cu(OTf)₂ | Room temperature, solvent-free | High yield (87-89%), mild conditions, stable catalyst | Requires specific precursors |

| Traditional methods | Elevated temperatures, acid catalysts | Widely established, accessible reagents | Often harsh conditions, lower yields |

| Zn(ClO₄)₂·6H₂O | Room temperature | Moderate yield (40%) | Less efficient than Cu(OTf)₂ |

Chemical Reactivity and Modifications

Reactivity Profile

The reactivity of N-{5-tert-butyl-2-nitrophenyl}acetamide is determined by its functional groups:

-

The nitro group can undergo reduction to form an amino derivative

-

The acetamide group can be hydrolyzed under acidic or basic conditions

-

The tert-butyl group provides steric hindrance and may influence the reactivity of adjacent positions

Research Context and Applications

Current Research Status

While specific research directly addressing N-{5-tert-butyl-2-nitrophenyl}acetamide is limited in the available literature, research on related compounds suggests several potential applications:

-

As intermediates in pharmaceutical synthesis

-

As model compounds for studying structure-activity relationships

-

As components in the development of novel functional materials

Analytical Methods and Characterization

| Analytical Method | Expected Features |

|---|---|

| ¹H NMR | Signals for acetamide methyl (≈2.0-2.2 ppm), tert-butyl (≈1.3 ppm), aromatic protons (≈7.0-8.5 ppm), and NH (≈9.0-10.0 ppm) |

| ¹³C NMR | Signals for carbonyl carbon (≈168-170 ppm), aromatic carbons (≈120-150 ppm), tert-butyl quaternary carbon (≈34-35 ppm), and methyl carbons (≈23-31 ppm) |

| IR | Bands for N-H stretch (≈3200-3400 cm⁻¹), C=O stretch (≈1650-1680 cm⁻¹), NO₂ asymmetric and symmetric stretches (≈1500-1550 and 1300-1350 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 236, fragmentation patterns including loss of acetyl group and tert-butyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume